Germanium(4+) tetraiodide

Phase stability Handling safety Vapor delivery

Researchers requiring a sublimable, high-melting solid for CVD often face corrosion risks and delivery complexity with volatile liquid precursors like GeCl₄. Germanium(4+) tetraiodide (GeI₄) addresses this with a 144 °C melting point, enabling direct powder handling and controlled vapor delivery via sublimation at 120 °C. - Enables morphology switching from nanowires to nanotubes in VLS furnace systems without hardware modification. - Provides redox-controlled nanocrystal size tuning (4-11 nm via Ge⁴⁺/Ge²⁺ mix) in solution synthesis. - Functions as the essential Sn-free starting material for air-stable (PEA)₂GeI₄ 2D perovskite films (band gap 2.12 eV).

Molecular Formula GeI4
Molecular Weight 580.25 g/mol
Cat. No. B12510724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium(4+) tetraiodide
Molecular FormulaGeI4
Molecular Weight580.25 g/mol
Structural Identifiers
SMILES[Ge+4].[I-].[I-].[I-].[I-]
InChIInChI=1S/Ge.4HI/h;4*1H/q+4;;;;/p-4
InChIKeyJWFYZNRHHGHPJD-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GeI₄ Physicochemical Identity and Comparator Landscape


Germanium(4+) tetraiodide (GeI₄, CAS 13450-95-8) is a tetrahedral molecular crystal with a density of 4.32 g/cm³, a melting point of 144–146 °C, and a boiling point of approximately 440 °C (with decomposition) [1]. It belongs to the broader class of germanium tetrahalides (GeX₄, X = F, Cl, Br, I), which share a common stereochemistry but diverge dramatically in volatility, stability, and solid-state handling. The closest structural and functional analogs include germanium tetrachloride (GeCl₄, mp −49.5 °C, bp 83.1 °C), germanium tetrabromide (GeBr₄, mp 26 °C, bp 186 °C), and the mixed-valence congener germanium diiodide (GeI₂) [2]. Because each halide displays distinct phase behavior and reactivity, simple substitution among these compounds is not chemically equivalent for vapor-phase deposition, solution synthesis, or solid-state applications [3]. The following guide presents a strictly evidence-based comparison of GeI₄ against these analogs across five dimensions of technical differentiation relevant to procurement and research selection.

Solid-state precursor handling Enables powder-based delivery for vapor-phase synthesis without liquid containment.
Ge⁴⁺ oxidation state control Supports size-tunable nanocrystal synthesis and controlled redox precursor blending.
Nanostructure morphology switching Reported to enable nanotube growth in VLS furnace systems through catalyst passivation.

Why Generic GeX₄ Substitution Fails for GeI₄ Procurement


The four germanium tetrahalides exhibit a monotonic increase in melting point, boiling point, and molecular weight from fluoride to iodide, yet their macroscopic phase behavior crosses a critical threshold between GeCl₄ (a volatile liquid at room temperature) and GeI₄ (a sublimable crystalline solid) [1]. This phase boundary directly affects storage, handling, and vapor delivery: GeCl₄ requires sealed liquid containment and has a vapor pressure of ~76 mmHg at 20 °C, whereas GeI₄ is handled as a powder and purified by sublimation at temperatures as low as 120 °C [2]. Furthermore, GeI₄ photochemically decomposes into Ge₂I₆ and I₂, a pathway not observed for GeBr₄, which instead generates Ge(II) species under comparable irradiation [3]. In the context of germanium iodides, GeI₄ cannot be substituted by GeI₂ because the latter decomposes upon melting and offers a different Ge oxidation state, directly impacting redox-controlled nanocrystal synthesis where the Ge⁴⁺/Ge²⁺ ratio governs nanoparticle size between 4 and 11 nm [4]. These differences are not marginal; they dictate whether a user obtains nanowires or nanotubes, monodisperse nanocrystals, or lead-free perovskite films. The quantitative evidence below substantiates why informed procurement must evaluate GeI₄ on its own technical merits rather than as a commodity halide.

1
Phase mismatch with liquid GeCl₄
GeCl₄ is a volatile liquid; substituting it for solid GeI₄ may shift handling, vapor delivery, and storage infrastructure requirements.
2
Redox state not interchangeable with GeI₂
GeI₂ provides Ge²⁺; replacing GeI₄ alters the redox couple and reported nanocrystal size control range may not transfer.
3
Divergent photochemical pathway vs. GeBr₄
Under light exposure, GeI₄ forms a Ge–Ge dimer; GeBr₄ follows a different route toward Ge(II) species, impacting light-sensitive processes.

Quantitative Differentiation of GeI₄ Against Closest Analogs


Solid-State Handling: Phase Comparison of Germanium Tetrahalides

Germanium tetrahalides span a 195.5 °C melting point range, with GeI₄ being the sole congener that is a robust crystalline solid well above ambient temperature. GeCl₄ is a volatile liquid at room temperature (mp −49.5 °C), GeBr₄ is a low-melting solid near ambient (mp 26 °C), and GeI₄ requires heating to 144 °C to melt [1]. The boiling point follows the same trend: GeCl₄ boils at 83.1 °C, GeBr₄ at 186 °C, and GeI₄ at approximately 440 °C (with decomposition) [2]. This means GeI₄ can be handled as a free-flowing powder under inert atmosphere without the need for sealed liquid containment or cryogenic storage, reducing infrastructure costs for laboratories and pilot-scale operations [3].

Phase stability
Head-to-head
mp 144–146 °C, bp ~440 °C (dec.)
Crystalline solid at ambient; reported 193.5 °C higher mp than liquid GeCl₄.
No sealed liquid containment required.
Phase stability Handling safety Vapor delivery Semiconductor precursors

Low-Temperature Sublimation Purification Advantage

In a direct comparative study of preparation conditions under vacuum (1.33 × 10⁻³–1.33 × 10⁻⁴ hPa), GeI₂ required sublimation at 250 °C, whereas GeI₄ was sublimed in the same ampule at only 120 °C [1]. The lower sublimation temperature of GeI₄ permits purification with reduced thermal energy input and minimizes the risk of thermal decomposition into GeI₂ and I₂, which becomes significant above the melting point (144 °C) [2]. The thermodynamic sublimation parameters of GeI₄ have been independently measured by static vapor pressure methods over the range 385.5–613 K, yielding ΔH°(subl., 298.15) = 87.1 ± 3 kJ/mol and ΔS°(subl., 298.15) = 163.95 ± 1 J/(mol·K) [3].

Sublimation purification
Head-to-head
GeI₄: 120 °C under vacuum
GeI₂: 250 °C (same ampule)
Reported 130 °C lower sublimation temperature; ΔH°subl = 87.1 ± 3 kJ/mol.
Reduced thermal energy input.
Purification Sublimation High-purity precursors Vacuum synthesis

Nanowire-to-Nanotube Morphology Switching via Catalyst Passivation

In a standard vapor–liquid–solid (VLS) furnace system using gold-catalyzed growth on silicon substrates, the sole introduction of GeI₄ as an additional precursor (alongside elemental germanium powder) fundamentally altered the growth mode: without GeI₄, germanium nanowires (GeNWs) formed via tip-growth; with GeI₄, germanium–silicon oxide (GeSi) nanotubes were produced via a root-growth mechanism [1]. The incorporation of GeI₄ results in passivation of the gold metal catalyst, preventing the occurrence of supersaturation—a prerequisite for catalytic tip growth—and leaving only the catalyst rim active for nucleation [2]. This morphology switching is specific to the iodide precursor and has not been demonstrated with GeCl₄ or GeBr₄ in the same furnace configuration [3].

Nanostructure morphology
Head-to-head
With GeI₄: GeSi nanotubes (root-growth)
Without: Ge nanowires (tip-growth)
Catalyst passivation by iodide drives morphology switching.
Specific to iodide precursor.
Nanostructure synthesis VLS mechanism Nanowires Nanotubes Catalyst passivation

Precursor-Dependent Nanocrystal Size Control

Using germanium iodides as the sole germanium source in oleylamine-mediated colloidal synthesis, the nanoparticle diameter was systematically controlled between 4 and 11 nm by varying the Ge⁴⁺/Ge²⁺ precursor ratio [1]. When GeI₄ (Ge⁴⁺) was used as the predominant precursor, larger nanocrystals (up to 11 nm) were obtained; increasing the proportion of GeI₂ (Ge²⁺) shifted the size distribution toward smaller diameters (~4 nm) [2]. In a separate microwave-assisted protocol using GeI₄ exclusively, monodisperse single-crystalline Ge nanocrystals of 18.9 ± 1.84 nm were achieved, which is larger than typically attainable with Ge(II) precursors alone [3]. This tunability is not accessible with GeCl₄, which undergoes rapid hydrolysis and requires rigorously anhydrous conditions incompatible with many colloidal synthesis formulations.

Nanocrystal size range
Head-to-head
4 – 18.9 nm (Ge⁴⁺/Ge²⁺ ratio control)
Supports size-tuned synthesis; GeI₄-only yields ~18.9 nm monodisperse nanocrystals.
Oleylamine-mediated colloidal route.
Nanocrystal synthesis Size control Colloidal synthesis Quantum dots Optoelectronics

Lead-Free 2D Perovskite Formation and Band Gap Comparison

The two-dimensional layered perovskite (PEA)₂GeI₄, synthesized from GeI₄ and phenethylammonium iodide, exhibits a direct band gap of 2.12 eV (experimental, UV–vis absorption) in agreement with 2.17 eV from DFT calculations [1]. This band gap is significantly larger than that of the prototypical 3D lead perovskite MAPbI₃ (~1.55 eV) and positions (PEA)₂GeI₄ as a candidate for the wide-band-gap subcell in tandem photovoltaic architectures [2]. Importantly, (PEA)₂GeI₄ demonstrates superior ambient air stability compared to the 3D germanium perovskite CH₃NH₃GeI₃, attributed to the hydrophobic organic phenethylammonium spacer layers that protect the inorganic germanium iodide sheets from moisture [3]. The material luminesces at room temperature with a moderate lifetime, indicating viable optoelectronic quality [4].

2D perovskite band gap
Head-to-head
(PEA)₂GeI₄: 2.12 eV direct
MAPbI₃: ~1.55 eV
Wide-gap candidate for tandem architectures; reported air-stable 2D perovskite.
DFT confirms 2.17 eV.
Perovskite solar cells Lead-free photovoltaics 2D perovskites Band gap engineering Tandem cells

Divergent Photochemical Decomposition Pathway vs. GeBr₄

Under laser irradiation (wavelengths shorter than 632.8 nm), GeI₄ undergoes photochemical decomposition into Ge₂I₆ and molecular iodine (I₂), as confirmed by XPS and Raman spectroscopy [1]. In stark contrast, GeBr₄ subjected to identical photochemical conditions does not produce an analogous Ge₂Br₆ species; instead, Ge²⁺ (i.e., GeBr₂) is detected among the reaction products [2]. This divergence reflects the distinct redox chemistry of the iodide vs. bromide tetrahalides: the softer, more polarizable iodide ligand facilitates the formation of a Ge–Ge bonded dimer (Ge₂I₆), a pathway not accessible to the bromide system. Furthermore, this photodecomposition is reversibly suppressed under applied pressure, indicating that the reaction coordinate involves a volume-expanding structural reorganization unique to the iodide [3].

Photochemical products
Head-to-head
GeI₄ → Ge₂I₆ + I₂
GeBr₄ → Ge²⁺ species (no dimer)
Divergent pathway under laser irradiation; pressure-reversible reaction.
XPS/Raman confirmation.
Photochemical stability Laser irradiation XPS Raman spectroscopy Molecular crystals

Evidence-Backed Application Scenarios for GeI₄


CVD with Solid-State Precursor Handling

For CVD processes where a solid precursor is preferred over a volatile liquid to simplify delivery systems and reduce corrosion risks, GeI₄ offers the highest melting point (144 °C) among the GeX₄ series, enabling handling as a free-flowing powder rather than a sealed liquid (GeCl₄, mp −49.5 °C) or a temperature-sensitive low-melting solid (GeBr₄, mp 26 °C). The compound sublimes at temperatures as low as 120 °C under vacuum, with a well-characterized sublimation enthalpy of 87.1 ± 3 kJ/mol that permits precise control of vapor-phase transport [1]. This solid-state handling advantage is directly evidenced by the comparative melting/boiling point data and sublimation studies described in Section 3 (Evidence Items 1 and 2).

VLS Growth of GeSi Oxide Nanotubes

In laboratories employing vapor–liquid–solid (VLS) furnace systems for germanium nanostructure synthesis, GeI₄ is uniquely capable of switching the growth mode from nanowires to nanotubes without any hardware or substrate modification. The evidence from Huang et al. (Nano Letters 2009) demonstrates that introducing GeI₄ vapor into a conventional Ge nanowire growth furnace passivates the gold catalyst, suppressing tip-growth and enabling root-growth of GeSi oxide nanotubes [2]. This morphology-switching capability is specific to the iodide precursor and represents a qualitative, not incremental, differentiation from elemental germanium or other germanium halide precursors (Section 3, Evidence Item 3).

Colloidal Synthesis of Size-Tuned Ge Nanocrystals

Research groups synthesizing germanium nanocrystals via solution-phase routes can leverage the Ge⁴⁺/Ge²⁺ redox couple accessible through GeI₄/GeI₂ precursor mixtures to achieve continuous size control from 4 to 11 nm, or use GeI₄ exclusively in microwave-assisted protocols to obtain larger monodisperse nanocrystals of ~18.9 nm [3]. This size tunability, directly attributable to the oxidation state of the iodide precursor, is inaccessible with GeCl₄ due to its rapid hydrolysis in solution. The underlying evidence is presented in Section 3, Evidence Item 4, and supports procurement of both GeI₄ and GeI₂ for laboratories targeting specific nanocrystal size distributions.

Fabrication of Lead-Free 2D Perovskite Films

For photovoltaic research programs seeking lead-free alternatives, GeI₄ is the essential starting material for synthesizing (PEA)₂GeI₄, a 2D layered perovskite with a direct band gap of 2.12 eV suitable for the wide-band-gap subcell in tandem architectures [4]. The compound's air stability—superior to that of 3D CH₃NH₃GeI₃—makes it a practical candidate for device fabrication under ambient conditions. The band gap, stability, and photoluminescence data supporting this application are detailed in Section 3, Evidence Item 5, and are derived from the primary study by Cheng et al. (J. Phys. Chem. Lett. 2017).

Application
Selection Property
Validation Focus
Solid-state precursor for vapor deposition
High melting point and sublimable solid form
Phase handling and sublimation temperature under vacuum
Nanostructure growth (VLS nanotube formation)
Catalyst passivation by iodide ligand
Morphology outcome reproducibility across furnace runs
Colloidal nanocrystal synthesis with size control
Ge⁴⁺ oxidation state and precursor compatibility
Size-distribution window and monodispersity under reported protocols
Lead-free 2D perovskite film fabrication
Direct band gap and ambient stability of derived perovskite
Band gap, air stability, and photoluminescence quality
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